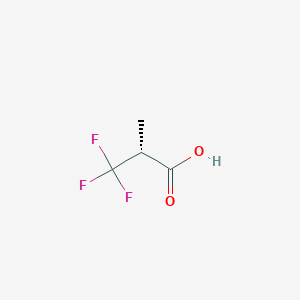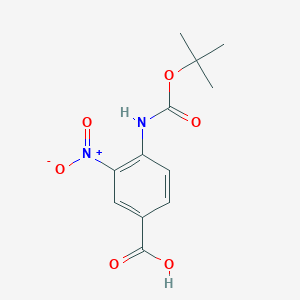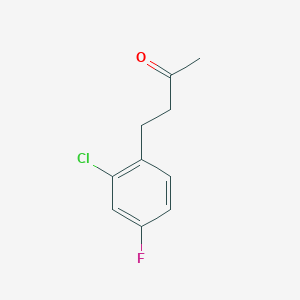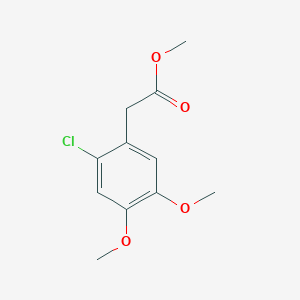![molecular formula C11H16N4O4 B13570520 [1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B13570520.png)
[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol is a complex organic compound that features a pyrazole ring, a piperidine ring, and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The piperidine ring is then synthesized and attached to the pyrazole ring. Finally, the methanol group is introduced through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole and piperidine rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenating agents or organometallic reagents are used under controlled conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, [1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. It may be incorporated into polymers or used as a precursor for advanced materials.
作用機序
The mechanism of action of [1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole and piperidine rings may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol: shares structural similarities with other pyrazole and piperidine derivatives.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar structural motif.
Latanoprost Related Compound E: A prostaglandin analog with a complex structure.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C11H16N4O4 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
[4-(hydroxymethyl)piperidin-1-yl]-(1-methyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H16N4O4/c1-13-6-9(15(18)19)10(12-13)11(17)14-4-2-8(7-16)3-5-14/h6,8,16H,2-5,7H2,1H3 |
InChIキー |
LRFCTVCEXARMPU-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(=O)N2CCC(CC2)CO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


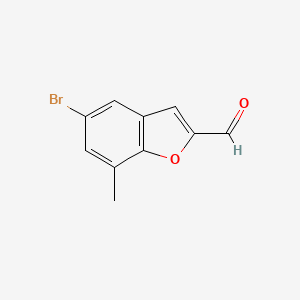
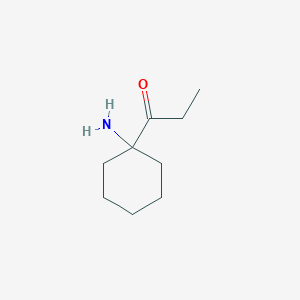
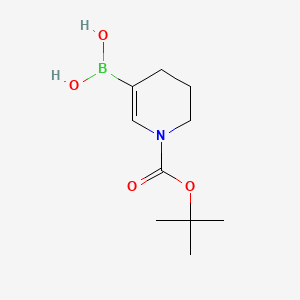
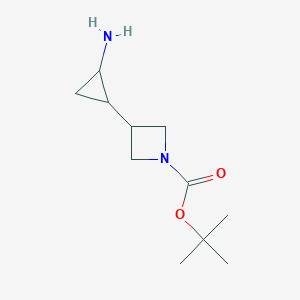
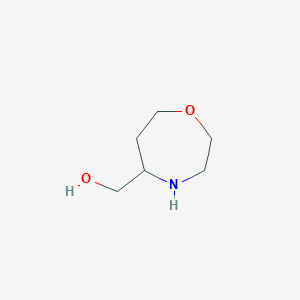
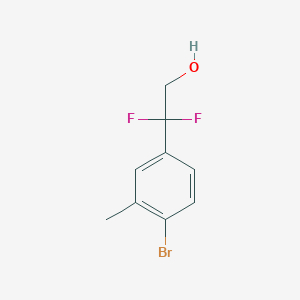
![2-((7-Chlorobenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B13570490.png)
![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)
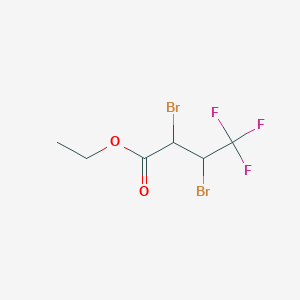
![3-[(3S)-1-tert-butoxycarbonyl-3-piperidyl]propanoic acid](/img/structure/B13570500.png)
